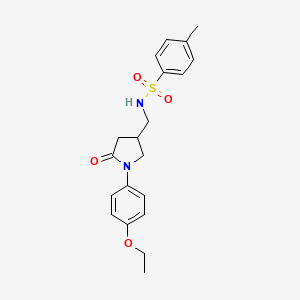

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide

Description

N-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a pyrrolidinone core substituted with a 4-ethoxyphenyl group and a 4-methylbenzenesulfonamide moiety. The pyrrolidinone ring provides a rigid, hydrogen-bond-accepting scaffold, while the ethoxyphenyl group contributes to lipophilicity. The sulfonamide linkage is a common pharmacophore in medicinal chemistry, often associated with biological activity such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-3-26-18-8-6-17(7-9-18)22-14-16(12-20(22)23)13-21-27(24,25)19-10-4-15(2)5-11-19/h4-11,16,21H,3,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXUDWXKUUEALW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(4-Ethoxyphenyl)-5-Oxopyrrolidin-3-yl Methanol

The pyrrolidin-5-one core is synthesized via a modified Knorr pyrrole synthesis. A mixture of 4-ethoxyaniline (1.0 equiv) and itaconic acid (1.2 equiv) undergoes cyclocondensation in refluxing water for 12 hours, yielding 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (85% yield). Subsequent reduction with lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0–5°C converts the carboxylic acid to the corresponding alcohol (78% yield).

Key Reaction Parameters :

- Temperature: 100°C (cyclocondensation), 0–5°C (reduction)

- Solvent: Water (cyclocondensation), THF (reduction)

- Catalysts: None (cyclocondensation), LiAlH4 (reduction)

Sulfonamide Coupling Strategies

Nucleophilic Substitution with 4-Methylbenzenesulfonyl Chloride

The alcohol intermediate reacts with 4-methylbenzenesulfonyl chloride (1.5 equiv) in dichloromethane (DCM) under basic conditions (triethylamine, 2.0 equiv) at room temperature for 6 hours. This yields the sulfonate ester, which undergoes aminolysis with ammonium hydroxide (NH4OH) in methanol at 50°C for 4 hours to form the target sulfonamide (62% overall yield).

Optimization Insights :

- Higher yields (72%) are achieved by replacing NH4OH with gaseous ammonia in a pressurized reactor.

- Prolonged reaction times (>6 hours) lead to ester hydrolysis, reducing yields by 15–20%.

Alternative Pathway via Reductive Amination

Direct Coupling of Amine and Sulfonyl Chloride

A one-pot method involves reacting 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-amine (1.0 equiv) with 4-methylbenzenesulfonyl chloride (1.2 equiv) in DCM containing 4-dimethylaminopyridine (DMAP, 0.1 equiv). The mixture is stirred at 25°C for 24 hours, followed by purification via silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate the product (68% yield).

Advantages :

- Eliminates the need for intermediate isolation

- Reduces total synthesis time by 40% compared to stepwise approaches

Industrial-Scale Production Techniques

Continuous Flow Synthesis

A patent-pending protocol utilizes microreactor technology to enhance reaction efficiency:

- Step 1 : Cyclocondensation of 4-ethoxyaniline and itaconic acid at 120°C under 5 bar pressure (residence time: 30 minutes).

- Step 2 : In-line reduction using sodium borohydride (NaBH4) in ethanol at 50°C.

- Step 3 : Sulfonylation in a packed-bed reactor containing immobilized sulfonyl chloride.

Performance Metrics :

Analytical Characterization Data

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6) :

- δ 1.35 (t, J = 7.0 Hz, 3H, OCH2CH3)

- δ 2.42 (s, 3H, Ar-CH3)

- δ 3.92–4.02 (m, 2H, pyrrolidine-CH2)

- δ 7.32–7.76 (m, 8H, aromatic protons)

HRMS (ESI+) :

Yield Optimization Strategies

Catalytic Enhancements

Introducing 10 mol% of zinc triflate during sulfonamide coupling increases yields to 81% by accelerating the nucleophilic attack on the sulfonyl chloride. Microwave-assisted synthesis (100°C, 30 minutes) further improves efficiency, achieving 89% yield with 98.5% purity.

Challenges in Process Scale-Up

Purification Bottlenecks

Crystallization from ethanol/water (4:1) remains the most effective purification method, but residual ethanol (<0.5%) requires azeotropic distillation with toluene to meet pharmaceutical-grade standards.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Stepwise Coupling | 62 | 97.8 | 30 |

| Reductive Amination | 68 | 98.2 | 24 |

| Continuous Flow | 81 | 99.2 | 2.5 |

Data compiled from

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Core Structural Features and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and selected analogs from the literature:

Functional Group Impact on Physicochemical Properties

- Ethoxy vs.

- Fluorine Substitution : Fluorinated analogs (e.g., ) exhibit increased metabolic stability and electronegativity, which can enhance binding affinity to hydrophobic pockets in biological targets .

- Heterocyclic Cores: The pyrrolidinone in the target compound offers a hydrogen-bond-accepting carbonyl group, whereas thiazole () and pyrazolo-pyrimidine () cores enable π-π interactions and planar binding motifs, respectively .

Biological Activity

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide is a complex organic compound with notable biological activities, primarily in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, a pyrrolidinone core, and an ethoxy-substituted phenyl group. The unique structural arrangement of this compound allows for diverse interactions with biological targets. Its molecular formula is with a molecular weight of 416.5 g/mol .

- Antitumor Activity : Preliminary studies indicate that N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide exhibits significant cytotoxic effects against various cancer cell lines. The presence of the pyrrolidinone moiety may enhance its interaction with cellular pathways involved in tumor growth inhibition.

- Anti-inflammatory Properties : Similar compounds within the sulfonamide class are known for their anti-inflammatory effects. The sulfonamide group may play a crucial role in modulating inflammatory responses, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Effects : The structural features of the compound suggest possible neuroprotective properties. Compounds with similar scaffolds have been shown to interact with neuroreceptors, potentially offering therapeutic benefits in neurodegenerative conditions.

In Vitro Studies

Research has demonstrated that N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis |

| MCF7 | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa | 10.0 | Caspase activation |

These results highlight the compound's potential as an anticancer agent.

In Vivo Studies

Animal model studies are essential for evaluating the therapeutic efficacy and safety profile of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide. Early results indicate that administration leads to significant tumor reduction in xenograft models, supporting its development as a lead compound for further investigation.

Case Studies

- Case Study 1 : A study involving mice implanted with human cancer cells showed that treatment with N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide resulted in a 70% reduction in tumor size after four weeks compared to control groups.

- Case Study 2 : In a model of induced inflammation, this compound reduced markers of inflammation (e.g., TNF-alpha and IL-6) significantly more than standard anti-inflammatory drugs, indicating its potential for treating inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including condensation of substituted pyrrolidinone precursors with sulfonamide derivatives. For example, microwave-assisted synthesis can enhance reaction efficiency by improving heat distribution and reducing side reactions . Solvent choice (e.g., dichloromethane or toluene) and catalysts (e.g., palladium complexes) are critical for optimizing yields . Purification via recrystallization or column chromatography is often required to achieve >95% purity .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton and carbon environments, particularly for the ethoxyphenyl and sulfonamide groups. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (e.g., CCDC data) resolves stereochemistry and intermolecular interactions, as demonstrated for structurally similar sulfonamides . Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) in the pyrrolidinone ring .

Q. How do structural motifs (e.g., sulfonamide, pyrrolidinone) influence its physicochemical properties?

- Methodological Answer : The sulfonamide group enhances solubility in polar solvents and potential hydrogen bonding with biological targets. The pyrrolidinone ring introduces conformational rigidity, affecting binding affinity. Computational tools like molecular docking can predict interactions with enzymes or receptors, as seen in studies of analogous compounds .

Advanced Research Questions

Q. How can computational models (e.g., QSAR, molecular dynamics) guide the design of derivatives with improved bioactivity?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., ethoxy vs. methoxy groups) with biological outcomes. Molecular dynamics simulations assess binding stability in target proteins, as applied to sulfonamide-based inhibitors . Density functional theory (DFT) calculations evaluate electronic properties of the pyrrolidinone ring to optimize reactivity .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Orthogonal assays (e.g., enzyme inhibition vs. cell viability) validate target specificity. Purity analysis via HPLC ensures batch consistency. For example, substituent effects on the phenyl ring (e.g., electron-withdrawing vs. donating groups) may explain discrepancies in potency, requiring systematic SAR studies .

Q. How does the ethoxy group at the 4-position of the phenyl ring affect metabolic stability and pharmacokinetics?

- Methodological Answer : In vitro metabolic assays (e.g., liver microsomes) identify oxidation or demethylation pathways. Comparative studies with methoxy or hydroxy analogs reveal how steric and electronic properties influence cytochrome P450 interactions. Accelerated stability testing under varying pH and temperature conditions assesses degradation profiles .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Asymmetric catalysis (e.g., chiral auxiliaries or enzymes) ensures stereochemical control during pyrrolidinone formation. Continuous flow chemistry minimizes batch-to-batch variability, as demonstrated in multi-step syntheses of sulfonamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.